molecular formula C9H19NO2 B13422787 Isopropyl 6-aminohexanoate

Isopropyl 6-aminohexanoate

Cat. No.: B13422787
M. Wt: 173.25 g/mol
InChI Key: GGKHBURSQUYOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 6-aminohexanoate is an organic compound that belongs to the class of esters It is derived from 6-aminohexanoic acid and isopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 6-aminohexanoate can be synthesized through the esterification of 6-aminohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-aminohexanoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 6-aminohexanoic acid and isopropanol.

    Reduction: The compound can be reduced to form the corresponding alcohol, 6-aminohexanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various reagents depending on the desired derivative.

Major Products Formed

    Hydrolysis: 6-aminohexanoic acid and isopropanol.

    Reduction: 6-aminohexanol.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Isopropyl 6-aminohexanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of isopropyl 6-aminohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed, releasing 6-aminohexanoic acid, which can then participate in various biochemical pathways. The amino group in the compound can also interact with enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Isopropyl 6-aminohexanoate can be compared with similar compounds such as:

This compound is unique due to its specific ester linkage with isopropanol, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

propan-2-yl 6-aminohexanoate

InChI

InChI=1S/C9H19NO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7,10H2,1-2H3

InChI Key

GGKHBURSQUYOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCN

Origin of Product

United States

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